molecular formula C19H13F5 B12518192 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene CAS No. 797047-74-6

5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene

Cat. No.: B12518192
CAS No.: 797047-74-6
M. Wt: 336.3 g/mol
InChI Key: UVRVNSZDJRVRPW-UHFFFAOYSA-N
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Description

Properties

CAS No.

797047-74-6

Molecular Formula

C19H13F5

Molecular Weight

336.3 g/mol

IUPAC Name

5-but-3-enyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C19H13F5/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(9-6-13)19(22,23)24/h2,5-6,8-9,11-12H,1,3-4H2

InChI Key

UVRVNSZDJRVRPW-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ethynyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene have been synthesized and evaluated for their effectiveness against drug-resistant bacteria. The presence of the trifluoromethyl group is known to enhance the pharmacodynamics and pharmacokinetics of these compounds, making them promising candidates for further development as antimicrobial agents .

Anti-Cancer Properties

Research indicates that compounds with similar structures may exhibit anti-cancer properties. The incorporation of difluoro and trifluoromethyl groups can influence the compound's interaction with biological targets, potentially leading to the development of novel anti-cancer therapeutics. Specific studies have demonstrated that such fluorinated compounds can inhibit tumor growth in vitro and in vivo models .

Optoelectronic Properties

The incorporation of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene into polymer matrices has been explored for its optoelectronic properties. The compound's unique electronic structure contributes to improved thermal stability and light absorption characteristics in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research has shown that materials incorporating this compound can achieve higher efficiency in energy conversion processes .

Synthesis of Advanced Materials

The synthesis of star-shaped hosts based on phenyls substituted with trifluoromethyl groups has been investigated. These materials exhibit enhanced thermal stability and modified glass transition temperatures, making them suitable for various applications in polymer science and nanotechnology .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityCompounds derived from 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene showed significant growth inhibition against MRSA strains.
Study 2Anti-Cancer PropertiesTrifluoromethyl-substituted analogs demonstrated cytotoxic effects on various cancer cell lines, indicating potential as anti-cancer agents.
Study 3Optoelectronic ApplicationsThe incorporation of this compound into OLEDs resulted in improved efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Ethenyl-1,3-difluoro-2-[[4-(trifluoromethyl)phenyl]ethynyl]benzene
  • CAS No.: 797047-50-8
  • Molecular Formula : C₁₇H₉F₅
  • Molar Mass : 308.25 g/mol
  • Structure : A benzene core substituted with a but-3-en-1-yl group at position 5, two fluorine atoms at positions 1 and 3, and an ethynyl-linked 4-(trifluoromethyl)phenyl group at position 2 .

This method is widely used for introducing ethynyl groups into aromatic systems .

Structural and Functional Analogues

The compound belongs to a class of arylacetylenes with fluorine and trifluoromethyl substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Features Molecular Formula Molar Mass (g/mol) Synthesis Method Key Applications/Properties
Target Compound But-3-en-1-yl, 1,3-difluoro, 4-(trifluoromethyl)phenyl ethynyl C₁₇H₉F₅ 308.25 Likely Sonogashira coupling Potential use in organic electronics or medicinal chemistry (untargeted in evidence) .
1,2-Diiodo-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene (6A) Diiodo substituents on benzene, ethynyl-linked 4-(trifluoromethyl)phenyl C₁₅H₈F₃I₂ 528.03 Sonogashira coupling Intermediate for optoelectronic materials; regioselectivity confirmed via X-ray diffraction.
5-Chloro-1,2-diiodo-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene (20A) Chloro and diiodo substituents, ethynyl group C₁₅H₇ClF₃I₂ 562.47 Sonogashira coupling Structural diversity for catalytic applications; halogen-rich for further functionalization.
5-{[4-(1H-Imidazol-1-ylmethyl)phenyl]ethynyl}-2-isopropoxybenzonitrile Ethynyl-linked imidazole-methylphenyl, isopropoxybenzonitrile C₂₁H₁₈N₄O 342.40 Not specified (patented) S1P receptor modulator; potential therapeutic agent for autoimmune diseases .
Ponatinib Ethynyl-linked imidazo[1,2-b]pyridazin-3-yl and trifluoromethylphenyl C₂₉H₂₇F₃N₆O 532.57 Multi-step synthesis Tyrosine kinase inhibitor; used in leukemia treatment.
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene Difluoromethyl instead of trifluoromethyl on phenyl ethynyl C₁₇H₁₀F₄ 290.26 Not specified Structural analog with reduced fluorine content; lower molar mass and polarity.
Key Comparative Insights

Substituent Effects: Trifluoromethyl vs. Halogen Diversity: Iodinated analogs (e.g., 6A, 20A) offer sites for further cross-coupling reactions, whereas the target compound’s but-3-en-1-yl group introduces unsaturation for polymerization or click chemistry .

Synthetic Flexibility: The Sonogashira reaction (used in 6A and 20A) is critical for ethynyl bond formation, but the target compound’s alkenyl substituent may require additional steps (e.g., Wittig or Heck reactions) .

Physicochemical Properties: The trifluoromethyl group increases molecular weight and hydrophobicity compared to non-fluorinated analogs, impacting solubility and bioavailability .

Biological Activity

Chemical Structure and Properties

5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene features a complex structure characterized by:

  • Fluorine Substituents : The presence of difluoro and trifluoromethyl groups can enhance lipophilicity and influence interactions with biological targets.
  • Ethynyl Group : This moiety is often associated with increased reactivity and potential for forming stable complexes with biomolecules.

Pharmacological Effects

The biological activity of this compound can be attributed to its interaction with various biological pathways. Key areas of interest include:

  • Anticancer Activity : Studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : The presence of fluorine in organic compounds often enhances their antimicrobial efficacy. Research has demonstrated that fluorinated ethynyl derivatives can disrupt bacterial cell membranes, leading to increased susceptibility to treatment .

The mechanisms through which 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene exerts its effects may involve:

  • Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or binding to active sites, thereby altering metabolic pathways.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways related to various physiological responses .

Study 1: Anticancer Activity

In a recent study, a series of fluorinated benzene derivatives were tested for their cytotoxic effects against various cancer cell lines. The results showed that the compound significantly inhibited the growth of breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis and caspase activation assays.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial membrane integrity, leading to cell lysis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Mechanism of Action
AnticancerMCF-7 (breast cancer)5.0Induction of apoptosis
AntimicrobialStaphylococcus aureus10.0Disruption of membrane integrity
AntimicrobialEscherichia coli15.0Disruption of membrane integrity

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